1-Naphthalenecarbonyl chloride, 4-ethyl-
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Overview
Description
1-Naphthalenecarbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C13H11ClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carbonyl chloride functional group attached to the 1-position of the naphthalene ring and an ethyl group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenecarbonyl chloride, 4-ethyl- can be synthesized through the chlorination of 4-ethylnaphthalene-1-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 1-Naphthalenecarbonyl chloride, 4-ethyl- follows similar principles but on a larger scale. The process involves the continuous feeding of 4-ethylnaphthalene-1-carboxylic acid and the chlorinating agent into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-ethylnaphthalene-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Oxalyl Chloride (COCl)2: Another chlorinating agent used in the synthesis of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of carbonyl compounds.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
4-Ethylnaphthalene-1-carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
1-Naphthalenecarbonyl chloride, 4-ethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonyl chloride, 4-ethyl- involves its reactivity as an acyl chloride. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
1-Naphthalenecarbonyl chloride, 4-ethyl- can be compared with other acyl chlorides derived from naphthalene:
1-Naphthalenecarbonyl chloride: Lacks the ethyl group at the 4-position, making it less sterically hindered and potentially more reactive.
2-Naphthalenecarbonyl chloride: Has the carbonyl chloride group at the 2-position, leading to different reactivity and steric effects.
4-Methylnaphthalene-1-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
These comparisons highlight the unique structural features of 1-Naphthalenecarbonyl chloride, 4-ethyl- and its specific reactivity and applications in various fields.
Properties
IUPAC Name |
4-ethylnaphthalene-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGJOARSKPSTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709193 |
Source
|
Record name | 4-Ethylnaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824430-39-9 |
Source
|
Record name | 4-Ethylnaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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